N-Ethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine
Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic acids or their derivatives. For instance, “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is a commonly used reagent in the synthesis of boronic esters .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a tetramethyl-1,3,2-dioxaborolane group attached to a benzyl group via a nitrogen atom. The ethyl group is also attached to the nitrogen atom .
Chemical Reactions Analysis
The tetramethyl-1,3,2-dioxaborolane group is known to participate in various chemical reactions. For example, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “N-Ethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine”, also known as “4-(N,N-Diethylaminomethyl)phenylboronic acid, pinacol ester”:
Organic Synthesis
This compound is used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions . It serves as a substrate for the coupling of various aryl iodides over catalysts like Silia Cat Pd (0) .
Pharmaceutical Testing
It is utilized as a reference standard in pharmaceutical testing to ensure accurate results .
Drug Delivery Systems
The compound has been modified structurally to develop reactive oxygen species (ROS)-responsive drug delivery systems . For example, it has been used to modify hyaluronic acid for curcumin-loaded nanoparticles (HA@CUR NPs) in the treatment of periodontitis .
Bioprocessing and Cell Culture
In bioprocessing and cell culture applications, this compound is used for cell and gene therapy and transfection processes .
Hydroboration Reactions
It acts as a reagent in hydroboration reactions of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Preparation of Sulfinamide Derivatives
The compound can react with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate to prepare sulfinamide derivatives .
Mechanism of Action
Target of Action
Boronic acids and their esters, such as this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions .
Mode of Action
The compound is known to participate in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst. The process involves oxidative addition, where palladium donates electrons to form a new Pd-C bond, and transmetalation, where the organoboron group is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving this compound. This reaction is widely applied in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this reaction can lead to the synthesis of a wide variety of organic compounds.
Pharmacokinetics
It’s important to note that the stability of boronic acids and their esters in aqueous environments, like the human body, can be a concern . The rate of hydrolysis of some phenylboronic pinacol esters, which are structurally similar to our compound, is known to be considerably accelerated at physiological pH .
Result of Action
The result of the compound’s action largely depends on the specific context in which it is used. In the context of organic synthesis, its action can lead to the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of hydrolysis of the compound . Furthermore, the presence of a palladium catalyst is crucial for the compound’s participation in Suzuki–Miyaura cross-coupling reactions .
properties
IUPAC Name |
N-ethyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BNO2/c1-7-19(8-2)13-14-9-11-15(12-10-14)18-20-16(3,4)17(5,6)21-18/h9-12H,7-8,13H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXPXAUWTQPYDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718237 | |
Record name | N-Ethyl-N-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine | |
CAS RN |
1012785-44-2 | |
Record name | N-Ethyl-N-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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